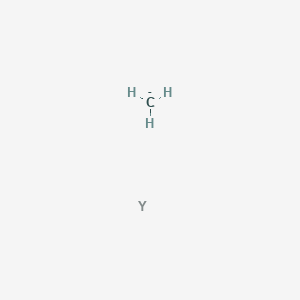

Carbanide;yttrium

Description

Properties

CAS No. |

109585-23-1 |

|---|---|

Molecular Formula |

CH3Y- |

Molecular Weight |

103.940 g/mol |

IUPAC Name |

carbanide;yttrium |

InChI |

InChI=1S/CH3.Y/h1H3;/q-1; |

InChI Key |

PHDXPWMFRBMCSN-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Y] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of yttrium-urea complexes

An In-depth Technical Guide to the Synthesis and Characterization of Yttrium-Urea Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . These complexes are significant as precursors in the synthesis of yttrium-based materials, such as yttrium oxide (Y₂O₃) and yttrium aluminum garnet (YAG) nanoparticles, which have applications in ceramics, phosphors, and catalysis.[1][2][3][4] The interaction between yttrium ions and urea is a key aspect of these synthetic routes, influencing the properties of the final materials.

Synthesis of Yttrium-Urea Complexes

The synthesis of yttrium-urea complexes is typically achieved through solution-based methods, where a yttrium salt is reacted with urea in a suitable solvent. The urea molecule, with its carbonyl oxygen and amide nitrogens, can act as a ligand, coordinating with the yttrium ion.[5][6] The most common coordination is through the carbonyl oxygen atom.[5][7]

Experimental Protocol: Solution Precipitation Method

This protocol describes a general method for synthesizing yttrium-urea complexes, which can be adapted based on specific research requirements.

Materials:

-

Yttrium(III) salt (e.g., Yttrium(III) nitrate hexahydrate, Y(NO₃)₃·6H₂O or Yttrium(III) chloride hexahydrate, YCl₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Solvent (e.g., deionized water, ethanol)

-

Beakers and magnetic stirrer

-

Heating plate (optional)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of the yttrium(III) salt in the chosen solvent (e.g., 25 mL of deionized water or ethanol).

-

In a separate beaker, prepare a solution of urea by dissolving a molar excess of urea in the same solvent (e.g., a 1:4 or 1:6 molar ratio of yttrium salt to urea).[5]

-

-

Reaction:

-

Slowly add the yttrium salt solution to the urea solution while stirring continuously with a magnetic stirrer.

-

The reaction can be carried out at room temperature (e.g., 25°C) or with gentle heating (e.g., 60°C) to facilitate complex formation.[5] Stirring is typically continued for several hours to ensure a complete reaction.[5]

-

-

Isolation of the Complex:

-

The yttrium-urea complex may precipitate out of the solution upon formation or after a period of standing. In some cases, slow evaporation of the solvent at room temperature may be required to induce crystallization.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted precursors.

-

-

Drying:

-

Dry the resulting complex in a vacuum oven or a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to obtain the final product.

-

Characterization of Yttrium-Urea Complexes

A variety of analytical techniques are employed to characterize the structure, composition, and thermal properties of the synthesized yttrium-urea complexes.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a crucial technique to confirm the coordination of urea to the yttrium ion. The coordination of the metal ion through the carbonyl oxygen of urea leads to characteristic shifts in the vibrational frequencies of the C=O and C-N bonds.[5][7]

-

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried yttrium-urea complex with potassium bromide (KBr) powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Record the FTIR spectrum in the range of 4000–400 cm⁻¹.[5]

-

Compare the spectrum of the complex with that of pure urea to identify the shifts in the characteristic absorption bands.

-

-

Data Presentation:

| Vibrational Mode | Free Urea (cm⁻¹) | Yttrium-Urea Complex (cm⁻¹) | Interpretation |

| N-H Stretching | ~3440, ~3340 | Shift to higher frequency | Indicates coordination through the oxygen atom, which increases the double bond character of the C-N bond.[7] |

| C=O Stretching (Amide I) | ~1683 | Shift to lower frequency | The coordination of the yttrium ion to the carbonyl oxygen weakens the C=O double bond, resulting in a lower stretching frequency.[6][7] |

| C-N Stretching (Amide III) | ~1470 | Shift to higher frequency | The weakening of the C=O bond strengthens the C-N bond, causing a shift to a higher wavenumber.[5][7] |

| Metal-Oxygen (M-O) | N/A | ~400-500 | Appearance of new bands in the low-frequency region can be attributed to the Y-O bond vibration.[8] |

Note: The exact peak positions can vary depending on the specific complex and its environment.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition pathway of yttrium-urea complexes. The decomposition of these complexes, often through the breakdown of urea and the yttrium salt, leads to the formation of yttrium oxide.[1]

-

Experimental Protocol:

-

Place a small, accurately weighed amount of the yttrium-urea complex in an alumina or platinum crucible.

-

Heat the sample in a TGA/DTA instrument under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).[9]

-

Record the mass loss (TGA) and temperature difference (DTA) as a function of temperature.

-

-

Data Presentation:

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 120–220 | Variable | Melting and initial decomposition of urea, releasing ammonia (NH₃) and isocyanic acid (HNCO).[10] Formation of by-products like biuret and triuret can also occur.[10] |

| 220–400 | Significant | Further decomposition of urea-derived products and the yttrium salt precursor (e.g., nitrate).[11] |

| > 400 | Stabilizes | Formation of the final stable product, typically yttrium oxide (Y₂O₃), after the complete decomposition of all organic and nitrate components.[1][11] |

Structural Characterization

X-ray Diffraction (XRD):

XRD is used to determine the crystalline structure of the synthesized complex. For the final product obtained after calcination, XRD confirms the formation of the desired crystalline phase, such as cubic yttrium oxide.[1]

-

Experimental Protocol:

-

Grind the dried yttrium-urea complex or the calcined powder into a fine, homogeneous powder.

-

Mount the powder on a sample holder.

-

Perform the XRD scan over a relevant 2θ range (e.g., 10-80°) using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

-

The resulting diffraction pattern can be compared with standard diffraction data (e.g., from the JCPDS database) to identify the crystalline phases.

-

-

Data Presentation:

| Compound | Crystal System | Space Group | Lattice Parameters (a, b, c) |

| Yttrium Metal | Hexagonal | P63/mmc | a = 364.74 pm, c = 573.06 pm[12] |

| Yttrium Oxide (Y₂O₃) | Cubic | Ia-3 | a ≈ 1060 pm (can vary with synthesis conditions)[1] |

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the .

Coordination of Urea to Yttrium Ion

Caption: Yttrium ion coordinating with the carbonyl oxygen of the urea ligand.

Thermal Decomposition Pathway

Caption: Simplified thermal decomposition pathway of a yttrium-urea complex to yttrium oxide.

References

- 1. Non-conventional Ce:YAG nanostructures via urea complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Yttrium - Wikipedia [en.wikipedia.org]

- 5. destechpub.com [destechpub.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

- 12. WebElements Periodic Table » Yttrium » crystal structures [webelements.com]

An In-depth Technical Guide on the Crystal Structure of Yttrium-Carbamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of yttrium-carbamide (urea) compounds. While a definitive single-crystal X-ray diffraction study for a simple yttrium-carbamide nitrate complex is not publicly available, this document leverages crystallographic data from isostructural lanthanide complexes to infer the structural properties of the yttrium analogue. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, alongside a comparative analysis of their structural parameters. This guide aims to serve as a foundational resource for researchers engaged in the study of rare-earth metal complexes and their potential applications.

Introduction

Yttrium, a rare-earth element, exhibits chemical properties remarkably similar to the lanthanide series, leading to its frequent inclusion in studies of lanthanide chemistry. Yttrium complexes are of significant interest in various fields, including catalysis, materials science, and medicine. Carbamide (urea), a simple organic molecule with excellent hydrogen bonding capabilities, is a versatile ligand in coordination chemistry. The study of yttrium-carbamide complexes is crucial for understanding the fundamental coordination chemistry of yttrium and for the rational design of novel materials with specific properties.

While extensive research has been conducted on lanthanide-urea complexes, specific crystallographic data for yttrium-carbamide compounds remains elusive in widely accessible literature. However, a series of isostructural rare-earth nitrate complexes with urea have been synthesized, including an yttrium-containing compound with the general formula [Y(H2O)(CO(NH2)2)4(NO3)2]NO3[1]. The crystal structures of the samarium and erbium analogues have been determined, providing a reliable basis for understanding the structural characteristics of the yttrium complex[1].

Predicted Crystal Structure and Coordination Chemistry

Based on the crystallographic data of the isostructural complexes [Sm(H2O)(Ur)4(NO3)2]NO3 and [Er(H2O)(Ur)4(NO3)2]NO3 (where Ur = urea), the yttrium complex is expected to exhibit similar structural features[1].

The central yttrium(III) ion is anticipated to be nine-coordinate, with a coordination sphere comprising one water molecule, four urea molecules, and two bidentate nitrate ions. The urea molecules coordinate to the yttrium ion through their carbonyl oxygen atoms[1]. The nitrate ions act as bidentate ligands, also coordinating through oxygen atoms. A third nitrate ion is present as a counter-ion and is not directly coordinated to the metal center[1].

The coordination geometry around the central metal ion in these types of complexes is typically a distorted tricapped trigonal prism or a monocapped square antiprism. The extensive network of hydrogen bonds involving the coordinated and uncoordinated urea molecules, water molecules, and nitrate ions plays a crucial role in stabilizing the crystal lattice.

Data Presentation: Crystallographic Data of Analogous Lanthanide-Carbamide Complexes

The following table summarizes the crystallographic data for the isostructural samarium and erbium carbamide nitrate complexes, which serve as a model for the yttrium analogue[1].

| Parameter | [Sm(H2O)(Ur)4(NO3)2]NO3 | [Er(H2O)(Ur)4(NO3)2]NO3 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 11.455(2) | 11.389(2) |

| b (Å) | 16.923(3) | 16.845(3) |

| c (Å) | 11.534(2) | 11.492(2) |

| β (˚) | 107.45(3) | 107.48(3) |

| V (ų) | 2133.5(7) | 2100.8(7) |

| Z | 4 | 4 |

| Coordination No. | 9 | 9 |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and characterization of yttrium and lanthanide-carbamide nitrate complexes.

Synthesis of [Y(H2O)(CO(NH2)2)4(NO3)2]NO3

A generalized method for the synthesis of the series of [Ln(H2O)(Ur)4(NO3)2]NO3 (where Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb, Y) complexes is as follows[1]:

-

Preparation of Reactant Solutions: A stoichiometric amount of yttrium(III) nitrate hexahydrate is dissolved in a minimal amount of distilled water. A separate solution of urea is prepared by dissolving it in distilled water, with a molar ratio of yttrium nitrate to urea of 1:4.

-

Reaction Mixture: The yttrium nitrate solution is added to the urea solution with constant stirring.

-

Crystallization: The resulting solution is allowed to crystallize at room temperature through slow evaporation of the solvent.

-

Isolation and Drying: The formed crystals are filtered, washed with a small amount of cold distilled water, and then dried in a desiccator over anhydrous calcium chloride.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of these compounds.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

Figure 1: Experimental workflow for the synthesis and characterization of yttrium-carbamide nitrate complexes.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of yttrium-carbamide compounds, primarily through the analysis of isostructural lanthanide analogues. The predicted nine-coordinate geometry of the yttrium center, the roles of urea and nitrate as ligands, and the importance of hydrogen bonding have been discussed. The provided experimental protocols offer a practical guide for the synthesis and characterization of these and similar rare-earth complexes. Further research involving the successful single-crystal X-ray diffraction of the yttrium-carbamide nitrate complex is necessary to definitively confirm the structural parameters outlined in this guide. Such studies will be invaluable for the continued development of novel yttrium-based materials.

References

The Thermal Decomposition of Yttrium-Urea Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of yttrium-urea complexes, a critical process in the synthesis of advanced yttrium-based materials. The use of urea as a complexing and precipitation agent offers a versatile and cost-effective route to producing yttrium oxide (Y₂O₃) nanoparticles with controlled morphology and size.[1][2] Understanding the thermal behavior of the intermediate yttrium-urea complexes is paramount for optimizing the synthesis process and tailoring the properties of the final yttria product for various applications, including phosphors, ceramics, and catalysis.[2]

The Role of Urea in Yttrium Complex Formation and Decomposition

Urea plays a multifaceted role in the synthesis of yttrium oxide precursors. In aqueous solutions, the hydrolysis of urea at elevated temperatures (typically above 70°C) leads to a gradual and uniform increase in pH due to the controlled release of ammonia. This homogeneous precipitation method facilitates the formation of well-defined yttrium precursors, such as basic yttrium carbonates or hydroxides, often incorporating urea molecules within their structure.[1][3] The thermal decomposition of these precursors is a complex process involving multiple stages, which can be effectively studied using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of yttrium-urea derived precursors typically proceeds through several distinct stages, which can be quantified in terms of temperature ranges and associated mass losses. The following table summarizes representative data synthesized from the literature on the thermal analysis of such precursors.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Resulting Product |

| Dehydration | 100 - 250 | 5 - 15 | H₂O | Anhydrous Complex |

| Initial Decomposition | 250 - 400 | 20 - 30 | NH₃, HNCO, CO₂ | Yttrium Oxycarbonate |

| Final Decomposition | 400 - 700 | 15 - 25 | CO₂ | Amorphous Y₂O₃ |

| Crystallization | > 700 | - | - | Crystalline Y₂O₃ |

Note: The exact temperatures and mass loss percentages can vary depending on the specific composition of the precursor, heating rate, and atmospheric conditions.

Experimental Protocols

Synthesis of Yttrium-Urea Precursor

A typical experimental protocol for the synthesis of a yttrium-urea precursor via homogeneous precipitation is as follows:

-

Preparation of Solutions: Prepare an aqueous solution of yttrium nitrate (Y(NO₃)₃·6H₂O) and a separate aqueous solution of urea (CO(NH₂)₂). The molar ratio of urea to yttrium is a critical parameter and is often in the range of 5:1 to 20:1.

-

Mixing and Heating: The yttrium nitrate solution is added to the urea solution under constant stirring. The mixture is then heated to a temperature between 80°C and 95°C and maintained for several hours to induce the hydrolysis of urea and subsequent precipitation of the yttrium precursor.

-

Precipitate Collection and Washing: The resulting white precipitate is collected by centrifugation or filtration. The precipitate is then washed multiple times with deionized water and ethanol to remove any unreacted reagents and by-products.

-

Drying: The washed precipitate is dried in an oven at a temperature of 60-80°C for several hours to obtain a fine powder of the yttrium-urea precursor.

Thermal Analysis of the Yttrium-Urea Precursor

The thermal decomposition of the synthesized precursor is analyzed using TGA and DTA.

-

Sample Preparation: A small amount of the dried precursor powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

TGA-DTA Measurement: The crucible is placed in the TGA-DTA instrument. The sample is heated from room temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).

-

Data Analysis: The TGA curve provides information on the mass loss as a function of temperature, while the DTA curve indicates endothermic or exothermic events. The data is analyzed to determine the temperature ranges of decomposition stages, the percentage of mass loss at each stage, and the temperatures of phase transitions or crystallization.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and thermal analysis of yttrium-urea complexes.

Caption: Experimental workflow from precursor synthesis to final product analysis.

Thermal Decomposition Pathway

The logical relationship in the thermal decomposition of a generic yttrium-urea precursor to crystalline yttrium oxide is depicted below.

Caption: Thermal decomposition pathway of a yttrium-urea precursor to crystalline yttria.

Conclusion

The thermal decomposition of yttrium-urea complexes is a fundamental process in the bottom-up synthesis of high-purity yttrium oxide nanomaterials. A thorough understanding of the decomposition pathway, facilitated by detailed thermal analysis, is crucial for controlling the properties of the final product. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and professionals working in materials science and drug development to harness this versatile synthetic route for the production of advanced yttrium-based materials. The formation of an intermediate organic matrix from the decomposition of urea, which then hosts the metal ions, is a key aspect of this process.[4] Upon calcination, this matrix decomposes, leading to the nucleation and growth of yttria nanoparticles.[4] The final crystallization to the desired cubic yttria phase typically occurs at temperatures above 700°C.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. News - Properties, application and preparation of yttrium oxide [epomaterial.com]

- 3. Preparation of Spherical Yttrium Fluoride Oxide by Homogeneous Precipitation of Urea-SciEngine [sciengine.com]

- 4. Non-conventional Ce:YAG nanostructures via urea complexes - PMC [pmc.ncbi.nlm.nih.gov]

Coordination Chemistry of Yttrium with Carbamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of yttrium with carbamide (urea). It details the synthesis, structure, and thermal properties of yttrium-carbamide complexes, highlighting their potential as precursors for advanced materials. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction to Yttrium-Carbamide Coordination Chemistry

Yttrium, a rare-earth element, exhibits versatile coordination chemistry, readily forming complexes with a variety of ligands.[1] Carbamide (urea), with its carbonyl and amine functionalities, acts as a versatile ligand, primarily coordinating to metal ions through its oxygen atom.[2] The coordination of yttrium with carbamide results in the formation of stable complexes with diverse stoichiometries and structures. These compounds are of significant interest due to their role as precursors in the synthesis of yttrium oxide (Y₂O₃) nanomaterials, which have applications in ceramics, catalysis, and biomedicine.[3]

The coordination environment of the yttrium(III) ion in these complexes is typically characterized by high coordination numbers, commonly 8 or 9, accommodating multiple carbamide and other ligands, such as water or anions from the yttrium salt precursor.

Synthesis of Yttrium-Carbamide Complexes

The synthesis of yttrium-carbamide complexes is generally achieved through solution-based methods, where a soluble yttrium salt, most commonly yttrium(III) nitrate, is reacted with an excess of carbamide in a suitable solvent.

General Experimental Protocol

A general procedure for the synthesis of yttrium-carbamide complexes involves the following steps:

-

Dissolution of Reactants : Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) and a stoichiometric excess of carbamide (CO(NH₂)₂) are dissolved in an appropriate solvent, such as water or a water-ethanol mixture.

-

Reaction and Crystallization : The solution is typically heated and stirred to ensure complete dissolution and reaction. Subsequent slow evaporation of the solvent or cooling of the solution leads to the crystallization of the yttrium-carbamide complex.

-

Isolation and Purification : The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

The specific stoichiometry of the resulting complex can be controlled by adjusting the molar ratio of the reactants and the crystallization conditions.

Below is a generalized workflow for the synthesis and characterization of yttrium-carbamide complexes.

Structural Characterization of Yttrium-Carbamide Complexes

The structures of yttrium-carbamide complexes are typically elucidated using single-crystal X-ray diffraction, supplemented by powder X-ray diffraction and infrared spectroscopy.

Known Yttrium-Carbamide Complexes

Several coordination compounds of yttrium(III) with carbamide have been synthesized and characterized. A summary of some of these complexes is presented in Table 1.

| Complex Formula | Anion | Coordination Number of Y(III) | Coordination Geometry | Reference |

| [Y(H₂O)(Ur)₂(NO₃)₃] | Nitrate | 9 | Tricapped trigonal prism | [3] |

| [Y(Ur)₃(NO₃)₃] | Nitrate | 9 | Tricapped trigonal prism | [3] |

| [Y(Ur)₄(H₂O)₄]Br₃ | Bromide | 8 | Distorted square antiprism | |

| [Y(Ur)₄(H₂O)₄]Cl₃ | Chloride | 8 | Distorted square antiprism | |

| [Y(Ur)₆(H₂O)₂]Cl₃ | Chloride | 8 | Distorted square antiprism |

Note: Ur represents a carbamide (urea) molecule. Detailed crystallographic data such as bond lengths and angles are not publicly available in the cited abstracts.

Coordination Environment

In these complexes, the yttrium(III) ion is typically coordinated by the oxygen atoms of the carbamide ligands and, in many cases, by water molecules and/or the anions from the yttrium salt. The nitrate ions, for instance, can act as bidentate ligands. The coordination of carbamide through its oxygen atom is confirmed by infrared spectroscopy.

The following diagram illustrates a representative coordination environment of a yttrium(III) ion with carbamide and other ligands.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a key technique for characterizing yttrium-carbamide complexes. The coordination of carbamide to the yttrium ion through the oxygen atom results in characteristic shifts in the vibrational frequencies of the C=O and C-N bonds of the carbamide ligand.

Table 2: Typical IR Spectral Data for Yttrium-Carbamide Complexes

| Vibrational Mode | Free Carbamide (cm⁻¹) | Coordinated Carbamide (cm⁻¹) | Assignment |

| ν(N-H) | ~3440, ~3340 | Shift to lower frequency | N-H stretching |

| ν(C=O) (Amide I) | ~1680 | Shift to lower frequency | C=O stretching |

| δ(N-H) + ν(C-N) (Amide II) | ~1600 | Shift to higher frequency | N-H bending and C-N stretching |

| ν(C-N) (Amide III) | ~1470 | Shift to higher frequency | C-N stretching |

| ν(Y-O) | - | ~400-500 | Yttrium-oxygen stretching |

The shift of the C=O stretching vibration to a lower frequency and the C-N stretching vibrations to higher frequencies is indicative of the coordination of the carbamide ligand to the yttrium ion through the carbonyl oxygen atom.

Thermal Analysis of Yttrium-Carbamide Complexes

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition of yttrium-carbamide complexes. This analysis is crucial for understanding their stability and their transformation into yttrium oxide.

The thermal decomposition of these complexes typically proceeds in multiple steps:

-

Dehydration : Loss of coordinated and/or lattice water molecules.

-

Decomposition of Carbamide : The coordinated carbamide ligands decompose, releasing gases such as ammonia and isocyanic acid.

-

Decomposition of Anions : The anions (e.g., nitrate) decompose.

-

Formation of Yttrium Oxide : The final residue upon heating to a sufficiently high temperature is typically yttrium oxide (Y₂O₃).

The decomposition pathway can be influenced by the specific composition of the complex and the heating atmosphere.

Applications in Materials Science

The primary application of yttrium-carbamide coordination compounds is as precursors for the synthesis of yttrium oxide (Y₂O₃) nanomaterials.[3] The controlled thermal decomposition of these single-source precursors allows for the formation of yttrium oxide with specific morphologies and particle sizes. These materials are of interest for:

-

Advanced Ceramics : As a sintering aid and for the fabrication of transparent ceramics.

-

Catalysis : As a catalyst support or as a catalyst itself.

-

Luminescent Materials : As a host lattice for luminescent dopants.

-

Biomedical Applications : In bio-imaging and drug delivery systems.

Conclusion

The coordination chemistry of yttrium with carbamide offers a rich field of study with significant potential for the development of advanced materials. The ability to synthesize a variety of complexes with different stoichiometries and structures allows for the tuning of their properties and their subsequent application as precursors for yttrium oxide nanomaterials. Further research into the synthesis of novel yttrium-carbamide complexes and a deeper understanding of their structure-property relationships will undoubtedly lead to new and innovative applications.

Disclaimer: This technical guide has been compiled based on publicly available scientific literature abstracts. Detailed quantitative data, such as specific bond lengths, bond angles, and comprehensive thermal analysis data, were not available in the accessed resources. For precise experimental protocols and in-depth structural data, a thorough review of the full-text scientific articles is recommended.

References

Yttrium Carbamide: A Versatile Precursor for the Synthesis of High-Purity Yttrium Oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of yttrium carbamide (yttrium-urea complex) as a precursor for the synthesis of yttrium oxide (Y₂O₃). The urea precipitation method offers a simple, cost-effective, and reliable route to produce yttrium oxide powders with controlled morphology and properties, making it a subject of significant interest for various applications, including in the pharmaceutical and biomedical fields as a component in drug delivery systems and biocompatible coatings.

Introduction

Yttrium oxide (Y₂O₃) is a rare-earth metal oxide with a unique combination of properties, including high thermal stability, a high dielectric constant, and excellent optical transparency over a wide spectral range. These characteristics make it a valuable material in diverse technological areas such as phosphors for lighting and displays, advanced ceramics, and as a host material for lasers. In the context of drug development and biomedical research, yttrium oxide nanoparticles are being explored for applications in bioimaging, as drug carriers, and in radiosensitization for cancer therapy.

The synthesis of yttrium oxide with tailored properties is crucial for its performance in these applications. The urea precipitation method has emerged as a popular and effective technique for producing fine, homogeneous yttrium oxide powders. This method relies on the slow, controlled decomposition of urea in an aqueous solution containing a yttrium salt, typically yttrium nitrate. The gradual release of hydroxide and carbonate ions from the thermal decomposition of urea leads to the homogeneous precipitation of a yttrium precursor, often a basic yttrium carbonate or hydroxide. Subsequent calcination of this precursor at elevated temperatures yields pure, crystalline yttrium oxide.

This guide will delve into the experimental protocols for the synthesis of yttrium oxide via the yttrium carbamide precursor route, present key quantitative data from various studies in a structured format, and provide visualizations of the underlying chemical pathways and experimental workflows.

Experimental Protocols

The synthesis of yttrium oxide using the urea precipitation method generally involves two key stages: the precipitation of the yttrium precursor and its subsequent thermal decomposition (calcination).

Synthesis of the Yttrium Precursor

A typical experimental procedure for the synthesis of the yttrium precursor is as follows:

-

Preparation of Reactant Solutions:

-

An aqueous solution of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is prepared by dissolving the salt in deionized water to a desired concentration (e.g., 0.02 M to 0.5 M).

-

An aqueous solution of urea (CO(NH₂)₂) is prepared separately, with concentrations often significantly higher than the yttrium salt solution.

-

-

Precipitation Process:

-

The yttrium nitrate solution and the urea solution are mixed in a reaction vessel.

-

The mixture is then heated to a specific temperature, typically between 80°C and 90°C, and maintained for a set duration, usually 1 to 2 hours, under constant stirring.[1] During this time, the urea slowly decomposes, leading to a gradual increase in the pH of the solution and the formation of a white precipitate of the yttrium precursor.

-

-

Washing and Drying of the Precursor:

-

After the reaction is complete, the precipitate is separated from the solution by filtration or centrifugation.

-

The collected precursor is washed several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

-

The washed precursor is then dried in an oven at a relatively low temperature (e.g., 70-100°C) to remove the solvent.

-

Calcination of the Precursor to Yttrium Oxide

The dried yttrium precursor is converted to yttrium oxide through a high-temperature calcination process:

-

Furnace Setup: The dried precursor powder is placed in a suitable crucible (e.g., alumina).

-

Heating Profile: The crucible is placed in a muffle furnace, and the temperature is ramped up to the target calcination temperature at a controlled rate (e.g., 7°C/minute).

-

Dwell Time: The precursor is held at the peak calcination temperature for a specific duration, typically ranging from 2 to 4 hours, to ensure complete decomposition and crystallization into Y₂O₃.

-

Cooling: After the dwell time, the furnace is cooled down to room temperature at a controlled rate. The resulting white powder is high-purity yttrium oxide.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of yttrium oxide using the urea precipitation method, highlighting the influence of key experimental parameters on the properties of the final product.

Table 1: Synthesis Parameters for Yttrium Precursor

| Yttrium Salt Concentration (M) | Urea Concentration (mg/mL or M) | Reaction Temperature (°C) | Reaction Time (h) | Reference |

| 0.1 | Not specified | 90 | 2 | |

| 0.25 | Not specified | 90 | 2 | |

| 0.5 | Not specified | 90 | 2 | |

| 0.004 (160 µmol in 40 mL) | 320 to 640 mg/mL | 80 | 1 | [1] |

| 0.02 | 0.2 | Heated | Not specified | [2] |

Table 2: Calcination Conditions and Resulting Y₂O₃ Properties

| Precursor Source | Calcination Temperature (°C) | Dwell Time (h) | Heating Rate (°C/min) | Resulting Particle/Crystallite Size | Reference |

| Yttrium Hydroxide | 500 | Not specified | Not specified | 18.4 nm (nanorods) | [3] |

| Yttrium Hydroxide | 700 | Not specified | Not specified | 25.4 nm (nanorods) | [3] |

| Yttrium Hydroxide | 1000 | Not specified | Not specified | 31.1 nm (nanorods) | [3] |

| Urea Precipitation | 1000 | 4 | 7 | Not specified | |

| Co-precipitation | 650 | 4 | Not specified | 7-21 nm | [4] |

| Y(III) complex | 400 | 0.5 | Not specified | Nanoparticles | [5] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key chemical transformations and the experimental workflow involved in the synthesis of yttrium oxide from a yttrium carbamide precursor.

Caption: Chemical transformation from yttrium nitrate and urea to yttrium oxide.

Caption: Step-by-step experimental workflow for yttrium oxide synthesis.

Conclusion

The use of yttrium carbamide as a precursor through the urea precipitation method provides a robust and versatile approach for the synthesis of high-purity yttrium oxide. The slow and controlled decomposition of urea facilitates the formation of a homogeneous yttrium precursor, which upon calcination, yields yttrium oxide with desirable characteristics. The properties of the final Y₂O₃ product, such as particle size and morphology, can be effectively tuned by adjusting key experimental parameters, including reactant concentrations, reaction temperature, and calcination conditions. This level of control is paramount for applications in research, science, and drug development, where material properties directly impact performance. The detailed protocols and compiled data in this guide serve as a valuable resource for professionals seeking to synthesize and utilize yttrium oxide in their respective fields.

References

- 1. Optica Publishing Group [opg.optica.org]

- 2. Methods of investigation transformation kinetics of yttrium carbonate hydroxide in citric acid solution into yttrium citrate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications [mdpi.com]

- 5. Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex : Oriental Journal of Chemistry [orientjchem.org]

Preliminary Investigation of Carbamide Yttrium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the synthesis, characterization, and potential therapeutic applications of carbamide yttrium compounds. While research specifically focused on yttrium-carbamide complexes is nascent, this document synthesizes available data on related yttrium complexes and urea as a ligand to build a foundational understanding. It outlines experimental protocols for synthesis and characterization, presents available quantitative data in structured tables, and proposes a hypothetical signaling pathway for their potential biological activity. This guide aims to serve as a resource for researchers venturing into the exploration of these novel compounds for drug development.

Introduction

Yttrium, a rare earth element, and its compounds have garnered increasing interest in the medical field, with applications ranging from radiopharmaceuticals to biomedical implants.[1] The coordination of yttrium with various organic ligands can yield complexes with unique chemical and physical properties, making them attractive candidates for therapeutic agents. Urea (carbamide) and its derivatives are versatile ligands due to the presence of both oxygen and nitrogen donor atoms, capable of forming stable complexes with metal ions. The investigation of carbamide yttrium compounds is a promising yet underexplored area of research. These compounds hold the potential for novel biological activities, leveraging the synergistic effects of the yttrium metal center and the carbamide ligand. This guide provides a comprehensive overview of the current, albeit limited, knowledge in this specific area and draws parallels from closely related yttrium chemistry to facilitate further research.

Synthesis and Characterization

The synthesis of carbamide yttrium compounds can be approached through several methods, primarily involving the reaction of an yttrium salt with urea in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, are critical parameters that influence the composition and structure of the final product.

Experimental Protocols

2.1.1. Synthesis of Yttrium-Carbamide Complexes

A general method for the synthesis of yttrium-carbamide complexes involves the direct reaction of yttrium(III) salts with urea.

-

Materials: Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O), Urea (CO(NH₂)₂), Ethanol, Deionized water.

-

Procedure:

-

Dissolve a stoichiometric amount of yttrium(III) nitrate hexahydrate in ethanol.

-

In a separate flask, dissolve an excess of urea in a minimal amount of a water-ethanol mixture.

-

Slowly add the yttrium nitrate solution to the urea solution with constant stirring.

-

The reaction mixture is then refluxed for several hours (e.g., 4-6 hours) at a controlled temperature (e.g., 60-80 °C).

-

Allow the solution to cool to room temperature, leading to the precipitation of the complex.

-

The resulting white crystalline product is filtered, washed with ethanol, and dried in a desiccator over anhydrous calcium chloride.

-

2.1.2. Characterization Techniques

-

Infrared (IR) Spectroscopy: To confirm the coordination of urea to the yttrium ion, IR spectra are recorded. The shift in the C=O stretching vibration of urea is a key indicator of coordination through the oxygen atom.[2][3]

-

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the crystal structure, including bond lengths, bond angles, and the coordination environment of the yttrium ion. Powder XRD can be used to assess the phase purity of the synthesized compound.[4]

-

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition pathway of the complexes.[5][6]

Quantitative Data

The following tables summarize key quantitative data for yttrium compounds, providing a reference for the expected properties of carbamide yttrium complexes.

Table 1: Crystallographic Data for a Representative Yttrium Complex

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.234 |

| b (Å) | 11.567 |

| c (Å) | 13.456 |

| α (°) | 85.23 |

| β (°) | 75.45 |

| γ (°) | 68.91 |

Note: Data for a representative binuclear yttrium complex with anthranilic acid. Specific data for carbamide yttrium complexes is limited.

Table 2: Key IR Absorption Bands for Urea and its Metal Complexes

| Vibration Mode | Free Urea (cm⁻¹) | Yttrium-Urea Complex (Expected, cm⁻¹) |

| ν(N-H) | 3440, 3340 | Shift to lower frequency |

| ν(C=O) | ~1683 | ~1640 - 1600 |

| ν(C-N) | ~1464 | Shift to higher frequency |

| Rocking ν(NH₂) | ~1150 | Minor shifts |

Note: The shift in the C=O stretching frequency to a lower wavenumber and the C-N stretching frequency to a higher wavenumber upon complexation indicates coordination through the oxygen atom of the urea ligand.[2][7]

Table 3: Thermal Decomposition Data for a Yttrium Complex

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 80 - 150 | ~5% | Loss of water molecules |

| 2 | 200 - 350 | ~30% | Decomposition of organic ligand |

| 3 | > 500 | ~45% | Formation of Y₂O₃ |

Note: This is a generalized decomposition profile for a hydrated yttrium organic complex. The specific temperatures and mass losses will vary for carbamide yttrium compounds.[8]

Potential Biological Applications and Signaling Pathways

Yttrium complexes have shown promise as both antibacterial and anticancer agents.[9][10] The biological activity is often attributed to the interaction of the yttrium ion with biological macromolecules like DNA and proteins, or the generation of reactive oxygen species (ROS).

Antibacterial Activity

Yttrium complexes have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[9] The proposed mechanism involves the binding of the yttrium complex to the bacterial cell wall or membrane, leading to disruption of cellular integrity and eventual cell death.

Table 4: Antibacterial Activity of a Representative Yttrium Complex

| Bacterial Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus | 12 |

| Bacillus subtilis | 15 |

| Escherichia coli | 11 |

Note: Data for Y₂O₃ nanoparticles. The activity of carbamide yttrium complexes may differ.[11]

Anticancer Activity

Several yttrium compounds have been investigated for their anticancer properties.[12][13] The cytotoxic effects are often linked to the induction of apoptosis (programmed cell death) in cancer cells.

Table 5: In Vitro Cytotoxicity of a Yttrium Compound

| Cell Line | IC₅₀ (µg/mL) |

| MDA-MB-231 (Breast Cancer) | 74.4 |

| HeLa (Cervical Cancer) | ~50 |

Note: IC₅₀ values for Y₂O₃ nanoparticles.[11][13]

Hypothetical Signaling Pathway for Anticancer Activity

While the precise signaling pathways for carbamide yttrium compounds have not been elucidated, a plausible mechanism for their anticancer activity can be hypothesized based on the known effects of other metal-based drugs.

Caption: Hypothetical signaling pathway for the anticancer activity of a carbamide yttrium compound.

This proposed pathway suggests that the carbamide yttrium compound, upon entering a cancer cell, induces oxidative stress through the generation of ROS. This leads to mitochondrial dysfunction and DNA damage, ultimately triggering the caspase cascade and resulting in apoptosis. It is crucial to note that this is a speculative model and requires experimental validation.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of carbamide yttrium compounds.

Caption: General workflow for the synthesis of carbamide yttrium compounds.

Caption: Workflow for the characterization of carbamide yttrium compounds.

Conclusion and Future Directions

The preliminary investigation into carbamide yttrium compounds suggests a promising avenue for the development of new therapeutic agents. The synthesis of these complexes is feasible through established coordination chemistry techniques. While comprehensive quantitative data for these specific compounds is currently limited, analysis of related yttrium complexes provides a solid foundation for predicting their structural and thermal properties. The demonstrated antibacterial and anticancer activities of other yttrium compounds warrant a thorough investigation of the biological potential of their carbamide analogues.

Future research should focus on:

-

Systematic synthesis and isolation of a series of carbamide yttrium compounds with varying stoichiometries and counter-ions.

-

Detailed structural characterization using single-crystal X-ray diffraction to establish precise coordination geometries.

-

Comprehensive thermal analysis to determine their stability and decomposition pathways.

-

In-depth evaluation of their biological activities, including determination of minimum inhibitory concentrations (MICs) against a broader range of microbes and IC₅₀ values against various cancer cell lines.

-

Elucidation of the specific mechanisms of action and signaling pathways involved in their biological effects.

By addressing these research gaps, the full potential of carbamide yttrium compounds as novel therapeutic agents can be unlocked, paving the way for their potential translation into clinical applications.

References

- 1. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. jocpr.com [jocpr.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Biochemical investigation of yttrium(III) complex containing 1,10-phenanthroline: DNA binding and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro anticancer and antibacterial activates of the yttrium(III) complex and its nano-carriers toward DNA cleavage and biological interactions with DNA and BSA; An experimental and computational studie - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Yttrium-Urea Complex Formation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium, a rare-earth element, forms coordination complexes with a variety of organic ligands, among which urea holds significant interest due to its versatile applications. These complexes serve as important precursors in the synthesis of advanced materials, such as yttrium aluminum garnet (YAG) and yttria (Y₂O₃), and are pertinent in various chemical processes.[1][2] This technical guide provides a comprehensive overview of the formation, stability, and characterization of yttrium-urea complexes, intended for professionals in research and drug development.

Yttrium-Urea Complex Formation

The formation of yttrium-urea complexes typically involves the reaction of a yttrium salt, most commonly yttrium(III) chloride (YCl₃) or yttrium(III) nitrate (Y(NO₃)₃), with urea in an aqueous or alcoholic solution. The urea molecule, possessing both carbonyl oxygen and amide nitrogen atoms, acts as a monodentate ligand, coordinating to the yttrium ion through the oxygen atom.[3][4] This coordination mode is confirmed through spectroscopic techniques, particularly infrared (IR) spectroscopy.

Several yttrium-urea complexes have been synthesized and characterized, with the stoichiometry often depending on the reaction conditions and the counter-anion present. A notable example is the [Y(Ur)₄(H₂O)₄]Cl₃ complex, where 'Ur' represents urea.[5]

Molecular Structure and Coordination

X-ray diffraction studies on analogous rare-earth urea complexes reveal that the metal ion is typically surrounded by urea and water molecules.[5] The coordination of urea through the oxygen atom is a consistent feature. In the case of [Ce(Ur)₄(H₂O)₄]I₃, which is isostructural with the corresponding yttrium complex, the cerium ion is coordinated to four urea molecules and four water molecules. The coordination geometry can be described as a distorted square antiprism.[6]

Stability of Yttrium-Urea Complexes

Quantitative Stability Data

As of the latest literature review, specific stability constants for yttrium-urea complexes have not been extensively reported. However, to provide context, the stability constants for yttrium(III) complexes with other ligands are presented in the table below. It is important to note that these values are not for urea complexes and are provided for comparative purposes only.

| Ligand | Log K₁ | Log K₂ | Temperature (°C) | Ionic Strength (M) |

| 5-Sulphosalicylic acid | 6.34 | 5.02 | 25 | 0.2 (NaClO₄) |

| 3,5-Dinitrosalicylic acid | 4.80 | 3.78 | 25 | 0.2 (NaClO₄) |

| Sodium 2,3-dihydroxynaphthalene-6-sulfonate | 8.05 | 6.80 | 25 | 0.2 (NaClO₄) |

| Nitroso-R-salt | 5.01 | 4.19 | 25 | 0.2 (NaClO₄) |

| Data sourced from potentiometric studies on Y(III) complexes.[7] |

Experimental Protocols

Synthesis of [Y(Ur)₄(H₂O)₄]Cl₃

A general procedure for the synthesis of hydrated yttrium chloride-urea complexes is as follows:

-

Dissolution of Reactants: Dissolve yttrium(III) chloride hexahydrate (YCl₃·6H₂O) in a minimal amount of distilled water or ethanol.

-

Addition of Urea: Add a stoichiometric excess of urea to the yttrium chloride solution with continuous stirring until the urea is completely dissolved. The molar ratio of yttrium to urea can be varied to obtain complexes with different numbers of coordinated urea molecules.

-

Crystallization: Allow the solution to slowly evaporate at room temperature. Crystals of the yttrium-urea complex will form over time.

-

Isolation and Drying: The resulting crystals are filtered, washed with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then dried in a desiccator over a suitable drying agent.

Hydrothermal Synthesis of Yttria (Y₂O₃) using Urea

Yttrium-urea complexes are valuable precursors for the synthesis of yttrium oxide nanoparticles through methods like hydrothermal synthesis.

-

Precursor Solution: Prepare an aqueous solution of yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) at a desired concentration (e.g., 0.1 M).[2][9]

-

Addition of Precipitant: Add a solution of a precipitating agent, such as potassium hydroxide (KOH), to the yttrium nitrate solution with vigorous stirring to form a homogeneous mixture.[2][9] Urea can be used as a homogeneous precipitating agent, which upon heating, decomposes to generate ammonia and carbonate ions in situ, leading to a gradual and uniform precipitation of yttrium hydroxide or carbonate.[10]

-

Hydrothermal Treatment: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave and heat it to a specific temperature (e.g., 180 °C) for a set duration (e.g., 6 hours).[2][9]

-

Product Recovery: After cooling the autoclave to room temperature, the precipitate is collected by centrifugation, washed multiple times with distilled water and ethanol, and subsequently dried in an oven (e.g., at 100 °C for 2 hours).[2][9]

-

Calcination: The dried precursor powder is then calcined at a high temperature to obtain the final yttrium oxide product.

Determination of Stability Constants by Potentiometric Titration

The Calvin-Bjerrum pH-titration technique is a widely used method to determine the stepwise formation constants of metal complexes.[7]

-

Preparation of Solutions: Prepare standard solutions of the yttrium salt, urea, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH). An inert salt (e.g., NaClO₄) is added to maintain a constant ionic strength.[7]

-

Titration Sets: Perform a series of potentiometric titrations at a constant temperature. Typically, three sets of titrations are carried out:

-

Acid alone.

-

Acid with a known concentration of urea.

-

Acid with known concentrations of both urea and the yttrium salt.

-

-

Data Analysis: The pH of the solution is measured after each addition of the standard base. The titration data is then used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).

-

Formation Curve: A formation curve is constructed by plotting n̄ against pL (-log[L]). The stepwise stability constants (K₁, K₂, etc.) can then be determined from this curve using various computational methods.[11]

Thermal Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pathways of yttrium-urea complexes.

For analogous rare-earth nitrate-urea complexes, such as those of praseodymium, the thermal decomposition is a multi-step process.[1] The combustion of the complex typically begins at around 330 °C and is complete by approximately 400 °C, initially forming a basic carbonate.[1] Further heating to higher temperatures is required to obtain the pure rare-earth oxide.[1]

Thermal Decomposition Data for a Representative Rare-Earth Urea Complex

The following table summarizes the thermal decomposition stages for a representative rare-earth urea complex, which can be considered analogous to a yttrium-urea complex.

| Temperature Range (°C) | Weight Loss (%) | Process |

| ~150 - 250 | Variable | Dehydration (loss of water molecules) |

| ~330 - 400 | Significant | Decomposition of urea and nitrate ligands, formation of basic carbonate |

| > 460 | Gradual | Decomposition of basic carbonate to form the metal oxide |

| Data is generalized from studies on rare-earth urea complexes.[1] |

The final decomposition product upon heating yttrium-urea complexes in the air is typically yttrium oxide (Y₂O₃).

References

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. destechpub.com [destechpub.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stability constants of some Y(III)-complexes from potentiometric data (Journal Article) | ETDEWEB [osti.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors : Oriental Journal of Chemistry [orientjchem.org]

- 10. Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hakon-art.com [hakon-art.com]

Spectroscopic Analysis of Yttrium-Carbamide Interactions: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the interactions between yttrium(III) ions and carbamide (urea). The coordination of yttrium with urea and its derivatives is of significant interest in the fields of coordination chemistry, materials science, and drug development. This document details the experimental protocols for key spectroscopic methods, presents quantitative data from various studies in a structured format, and includes visualizations of experimental workflows to facilitate understanding and replication. The insights provided herein are intended to support researchers in the synthesis and characterization of novel yttrium-based compounds.

Introduction

Yttrium complexes are coordination compounds formed by the transition metal yttrium, which primarily exists in the +3 oxidation state.[1] These complexes are extensively studied for their unique chemical properties, structural diversity, and wide-ranging applications in catalysis, medical imaging, and materials science.[1] Carbamide, commonly known as urea, is a versatile ligand due to the presence of both carbonyl oxygen and amide nitrogen donor atoms. The interaction of yttrium with urea and other amide-containing ligands leads to the formation of stable complexes with diverse coordination geometries and properties.[1][2]

Spectroscopic techniques are indispensable for elucidating the nature of yttrium-carbamide interactions. Methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information on the binding modes, coordination environment, and stability of the resulting complexes.[2][3][4] This guide will delve into the practical aspects of these spectroscopic analyses.

Spectroscopic Methodologies and Experimental Protocols

A multi-technique spectroscopic approach is often employed to thoroughly characterize yttrium-carbamide complexes.[5] The following sections detail the experimental protocols for the most commonly used spectroscopic methods.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for determining the coordination mode of urea to the yttrium ion. The vibrational frequencies of the C=O and N-H bonds in urea are sensitive to coordination.[6] Coordination through the carbonyl oxygen atom is the most common mode for urea and its derivatives.[6][7]

Experimental Protocol:

-

Sample Preparation:

-

For solid-state analysis, the yttrium-carbamide complex is finely ground.

-

A small amount of the powdered sample is mixed with dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

For solution-phase analysis, the complex is dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., D₂O).[8]

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.[8]

-

-

Data Acquisition:

-

A background spectrum of the pure solvent or KBr pellet is recorded.

-

The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

The positions and shifts of the characteristic vibrational bands of urea (e.g., ν(C=O), ν(N-H), and δ(NH₂)) are analyzed to determine the coordination mode. A shift of the ν(C=O) band to a lower frequency and a shift of the ν(N-H) band to a higher frequency typically indicate coordination through the oxygen atom.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to study the formation of yttrium-carbamide complexes in solution and to determine their binding constants.[4] Changes in the absorption spectrum of the ligand or the metal ion upon complexation provide evidence of interaction.[4]

Experimental Protocol (for Binding Constant Determination):

-

Sample Preparation:

-

A stock solution of the yttrium salt (e.g., Y(NO₃)₃) of a known concentration is prepared.[9]

-

A stock solution of the carbamide ligand of a known concentration is prepared in the same solvent.

-

-

Titration:

-

A fixed concentration of the yttrium solution is placed in a quartz cuvette.[4]

-

The UV-Vis spectrum of the yttrium solution is recorded as the baseline.

-

Increasing aliquots of the carbamide ligand solution are added to the yttrium solution.[4]

-

After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).[4]

-

-

Data Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of yttrium-carbamide complexes in solution. Both ¹H and ¹³C NMR are useful for probing the changes in the electronic environment of the carbamide ligand upon coordination to the yttrium ion.[10][11] Additionally, ⁸⁹Y NMR can be used to directly observe the yttrium nucleus.[9]

Experimental Protocol:

-

Sample Preparation:

-

The yttrium-carbamide complex is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[12]

-

A reference standard, such as tetramethylsilane (TMS), is typically added.

-

-

Instrumentation:

-

A high-field NMR spectrometer is used for data acquisition.

-

-

Data Acquisition:

-

¹H, ¹³C, and potentially ⁸⁹Y NMR spectra are recorded.

-

For quantitative analysis, appropriate relaxation delays and pulse angles are used.[13]

-

-

Data Analysis:

-

The chemical shifts of the carbamide protons and carbons are compared to those of the free ligand. Coordination to yttrium typically leads to shifts in these signals.[11]

-

The integration of the signals can be used to determine the stoichiometry of the complex.

-

Advanced NMR techniques, such as 2D-EXSY, can be used to study the exchange dynamics of the ligands.[10]

-

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of yttrium-carbamide and related interactions from various studies.

Table 1: Infrared Spectral Data for Yttrium-Urea Complexes

| Complex | ν(C=O) (cm⁻¹) | Δν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) | Coordination Mode | Reference |

| Free Urea | ~1683 | - | 3440, 3340 | - | |

| [Y(H₂O)(Ur)₂(NO₃)₃] | Not specified | Shifted | Not specified | Oxygen | [2] |

| [Y(Ur)₃(NO₃)₃] | Not specified | Shifted | Not specified | Oxygen | [2] |

Note: Specific band positions were not always provided in the abstracts, but the coordination through oxygen was confirmed by shifts in the C=O and N-H bands.

Table 2: UV-Vis Spectroscopic Data and Binding Constants

| System | λₘₐₓ (nm) | Binding Constant (Kₑ) (M⁻¹) | Method | Reference |

| Y-complex with DNA | Increase in intensity, no shift | 1.61 x 10⁵ | UV-Vis Titration | [4] |

| Y-complex with BSA | Increase in intensity | 0.49 x 10⁵ | UV-Vis Titration | [4] |

Note: The specific yttrium complex in the reference is [Y(Daf)₂Cl₃·OH₂], where Daf is 4,5-diazafluoren-9-one, an amide-containing ligand.

Table 3: NMR Spectroscopic Data

| Nucleus | System | Chemical Shift (δ) ppm | Comments | Reference |

| ⁸⁹Y | Y(NO₃)₃ in H₂O | Standard reference | Used as a reference for ⁸⁹Y NMR | [9] |

| ¹³C | Cellulose/NaOH/Urea | ~0.040 ppm downfield shift of urea | Indicates weak interaction between urea and cellulose in this system | [11] |

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the workflows for the spectroscopic analysis of yttrium-carbamide interactions.

General Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of yttrium-carbamide complexes.

UV-Vis Titration for Binding Constant Determination

Caption: Step-by-step workflow for determining the binding constant of a yttrium-carbamide complex using UV-Vis titration.

Conclusion

The spectroscopic analysis of yttrium-carbamide interactions provides crucial insights into the coordination chemistry of these complexes. This technical guide has outlined the detailed experimental protocols for IR, UV-Vis, and NMR spectroscopy, which are fundamental techniques in this field of research. The compilation of quantitative data into structured tables allows for easy comparison and reference. Furthermore, the visualized workflows offer a clear and concise representation of the experimental processes involved. It is anticipated that this guide will serve as a valuable resource for researchers and professionals in the development of new yttrium-based materials and therapeutic agents. The continued application of these spectroscopic methods will undoubtedly lead to a deeper understanding of the structure-property relationships in yttrium-carbamide systems and facilitate the design of novel compounds with tailored functionalities.

References

- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 2. Coordination Compounds of Yttrium(III) with Urea and Dimethylacetamide: Composition, Structure, Thermal Behavior - Bettels - Žurnal neorganičeskoj himii [medjrf.com]

- 3. Synthesis and spectroscopic properties of lanthanide nitrate complexes with a new amide-based quinoxaline-2,3-dione ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic and molecular modeling studies of binding interaction between the new complex of yttrium and 1,10-phenanthroline derivatives with DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. NMR Periodic Table: Yttrium NMR [imserc.northwestern.edu]

- 10. NMR resonance splitting of urea in stretched hydrogels: proton exchange and (1)H/(2)H isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - Analyst (RSC Publishing) [pubs.rsc.org]

initial synthesis attempts of novel yttrium-urea materials

An In-depth Technical Guide on the Initial Synthesis Attempts of Novel Yttrium-Urea Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthesis and characterization of novel yttrium-urea materials. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways.

Introduction

Yttrium, a transition metal, forms a variety of compounds with diverse applications, including in ceramics, electronics, and potentially medicine.[1][2] The coordination chemistry of yttrium with organic ligands, such as urea, is an area of growing interest. Urea, with its amide functional groups, can act as a ligand, forming stable complexes with metal ions.[3] The synthesis of yttrium-urea materials is often a precursor step in the formation of yttrium oxide nanoparticles, which have applications in biosensing and imaging.[4][5] This guide focuses on the initial synthesis attempts of yttrium-urea coordination compounds and related materials, detailing the methodologies and characterizing the products.

Synthesis of Yttrium-Urea Coordination Compounds

The direct reaction of yttrium salts with urea in a suitable solvent is a common method for the synthesis of yttrium-urea coordination compounds. Yttrium(III) nitrate is a frequently used precursor.[3][6]

Experimental Protocol: Synthesis of [Y(H₂O)(Ur)₂(NO₃)₃] and [Y(Ur)₃(NO₃)₃]

This protocol is adapted from the work of Bettels et al.[3]

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Urea (Ur)

-

Distilled water

Procedure for [Y(H₂O)(Ur)₂(NO₃)₃] (I):

-

Dissolve yttrium(III) nitrate hexahydrate in a minimal amount of distilled water.

-

Add urea to the solution in a 1:2 molar ratio of Y(NO₃)₃ to urea.

-

Allow the solution to crystallize at room temperature.

-

Collect the resulting crystals by filtration.

Procedure for [Y(Ur)₃(NO₃)₃] (II):

-

Dissolve yttrium(III) nitrate hexahydrate in a minimal amount of distilled water.

-

Add urea to the solution in a 1:3 molar ratio of Y(NO₃)₃ to urea.

-

Allow the solution to crystallize at room temperature.

-

Collect the resulting crystals by filtration.

Synthesis Workflow

Caption: Synthesis workflow for yttrium-urea coordination compounds.

Role of Urea in the Synthesis of Yttrium-Based Materials

Urea plays a crucial role not only as a ligand but also as a precipitating agent and a dispersant in the synthesis of various yttrium-based materials.

Urea as a Precipitation Agent for Yttria Powders

In the synthesis of sinter-active yttria (Y₂O₃) powders, urea acts as a self-decomposing precipitation agent. At elevated temperatures, urea hydrolyzes to produce ammonia and carbon dioxide, which gradually increases the pH of the solution, leading to the homogeneous precipitation of yttrium hydroxide or a precursor. This method allows for better control over the particle size and morphology of the final yttrium oxide powder.

Urea in the Synthesis of Yttria-Stabilized Zirconia (YSZ)

In the hydrothermal synthesis of YSZ, urea content influences the reaction extension and the crystalline phases obtained.[7] Urea's hydrolysis at elevated temperatures provides a slow and uniform release of hydroxide ions, leading to the formation of nanocrystalline YSZ. Furthermore, in the post-reaction medium, protonated urea can adsorb onto the surface of the nanoparticles, acting as a dispersant and preventing agglomeration.[7]

Logical Relationship of Urea's Role

Caption: The multifaceted roles of urea in yttrium material synthesis.

Characterization of Yttrium-Urea Materials

A variety of analytical techniques are employed to characterize the synthesized yttrium-urea materials.

Key Characterization Techniques and Expected Results

| Technique | Purpose | Expected Observations for Yttrium-Urea Compounds | References |

| Elemental Analysis | To determine the elemental composition and verify the stoichiometry of the synthesized compounds. | The experimental weight percentages of C, H, N, and Y should match the calculated values for the proposed formulas (e.g., [Y(H₂O)(Ur)₂(NO₃)₃]). | [3] |

| Infrared (IR) Spectroscopy | To identify the functional groups present and confirm the coordination of urea to the yttrium ion. | Shifts in the C=O and N-H stretching frequencies of urea upon coordination to the yttrium ion. | [3] |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the synthesized materials. | Unique diffraction patterns for different yttrium-urea complexes, confirming their crystalline nature. | [3] |

| Thermal Gravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | To study the thermal stability and decomposition behavior of the compounds. | Stepwise mass loss corresponding to the removal of water, urea, and nitrate ligands, ultimately leading to the formation of yttrium oxide at high temperatures. | [3][6] |

Experimental Workflow for Characterization

Caption: A typical workflow for the characterization of yttrium-urea materials.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and characterization of yttrium-urea materials.

Table 1: Synthesis Parameters for Yttrium-Urea Compounds

| Compound | Y(NO₃)₃:Urea Molar Ratio | Solvent | Crystallization Temperature | Reference |

| [Y(H₂O)(Ur)₂(NO₃)₃] | 1:2 | Water | Room Temperature | [3] |

| [Y(Ur)₃(NO₃)₃] | 1:3 | Water | Room Temperature | [3] |

Table 2: Selected Bond Lengths in Yttrium-Urea Complexes

Note: Specific bond length data requires access to the full crystallographic information from the cited papers, which may not be publicly available. The following is a representative example of the type of data that would be presented.

| Compound | Bond | Bond Length (Å) | Reference |

| Representative Y-Urea Complex | Y-O (from Urea) | ~2.3 - 2.5 | [6] |

| Representative Y-Urea Complex | Y-O (from Nitrate) | ~2.4 - 2.6 | [6] |

Conclusion

The initial synthesis of novel yttrium-urea materials primarily involves the straightforward reaction of yttrium nitrate and urea in aqueous solutions, leading to the formation of crystalline coordination compounds. The molar ratio of the reactants is a critical parameter that determines the stoichiometry of the resulting complex. Urea also demonstrates its versatility by acting as a precipitating and dispersing agent in the synthesis of other yttrium-containing nanomaterials. The characterization of these materials through a combination of spectroscopic, diffraction, and thermal analysis techniques provides essential information about their composition, structure, and stability. This foundational knowledge is crucial for the further development and application of these materials in various scientific and technological fields.

References

- 1. Yttrium: Properties and Applications [stanfordmaterials.com]

- 2. Yttrium - Wikipedia [en.wikipedia.org]

- 3. Coordination Compounds of Yttrium(III) with Urea and Dimethylacetamide: Composition, Structure, Thermal Behavior - Bettels - Žurnal neorganičeskoj himii [medjrf.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, oxide formation, properties and thin film transistor properties of yttrium and aluminium oxide thin films employing a molecular-based precu ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05348D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Properties of Yttrium with Carbamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium (Y), a trivalent metal ion (Y³⁺), exhibits chemical properties remarkably similar to the lanthanide series of elements.[1][2] Its coordination chemistry is a field of significant interest, with applications ranging from materials science to medicine. Carbamide, commonly known as urea, is a simple organic molecule with the formula CO(NH₂)₂. It possesses two amine groups and a carbonyl group, making it a potential ligand for metal ions. The interaction and binding of yttrium with carbamide are of fundamental importance in understanding the behavior of yttrium in biological systems and in the synthesis of novel yttrium-based materials.[3][4]